molecular formula C24H23N3O2S2 B6554950 N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040660-11-4

N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6554950
CAS No.: 1040660-11-4
M. Wt: 449.6 g/mol
InChI Key: RAKRSFUKTDVBKK-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.12316933 g/mol and the complexity rating of the compound is 694. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-4-27-23(29)22-21(19(13-30-22)17-8-6-5-7-9-17)26-24(27)31-14-20(28)25-18-11-10-15(2)16(3)12-18/h5-13H,4,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKRSFUKTDVBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. This article reviews its chemical structure, synthesis, and biological properties based on available literature.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core linked to an acetamide moiety and a sulfanyl group. This unique structure is believed to contribute to its diverse biological activities. The molecular formula of this compound is C24H23N3O2S2, with a molecular weight of approximately 415.5 g/mol.

Property Value
Molecular FormulaC24H23N3O2S2
Molecular Weight415.5 g/mol
StructureThieno[3,2-d]pyrimidine core with acetamide and sulfanyl groups

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the thienopyrimidine core : This step often involves cyclization reactions that form the heterocyclic ring structure.
  • Introduction of the acetamide group : This is usually achieved through acylation reactions.
  • Incorporation of the sulfanyl group : This may involve nucleophilic substitution reactions.

These synthetic pathways allow for modifications that can enhance the biological activity or alter the physicochemical properties of the compound.

Anticancer Properties

Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. Research indicates that thienopyrimidine derivatives can inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For example:

  • Mechanism of Action : Thienopyrimidine derivatives may inhibit kinases involved in cancer cell growth and survival.

Antimicrobial Activity

There is also evidence suggesting potential antimicrobial properties. Similar thienopyrimidine compounds have been shown to possess activity against various bacterial strains:

Microorganism Activity Observed
Staphylococcus aureusInhibition reported
Escherichia coliModerate activity

Anti-inflammatory Effects

Research indicates that some thienopyrimidine derivatives may exhibit anti-inflammatory effects by modulating inflammatory pathways. These compounds could potentially reduce the production of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Study on Kinase Inhibition : A study published in the Journal of Medicinal Chemistry explored various thienopyrimidine derivatives and their effects on kinase activity. The results demonstrated significant inhibition of certain kinases associated with cancer progression .
  • Antimicrobial Testing : In a comparative study of thienopyrimidine derivatives against bacterial strains, several compounds exhibited notable antimicrobial activity, suggesting a promising avenue for further development .

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